(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system that includes a dimethylamino group, a phenyl group, and an indene moiety, making it an interesting subject for research in organic chemistry and materials science.
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Based on the wide range of activities associated with similar compounds, it’s likely that multiple pathways could be involved .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the polarity of the solvent in which it’s dissolved .
Biochemical Analysis
Biochemical Properties
The compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified
Cellular Effects
It is possible that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone at different dosages in animal models have not been reported. Studies investigating threshold effects, as well as any toxic or adverse effects at high doses, are needed .
Transport and Distribution
Information on how 2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone is transported and distributed within cells and tissues is currently unavailable. Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Research is needed to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Indene Moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in a nucleophilic substitution reaction.
Formation of the Conjugated System: The final step involves the condensation of the intermediate compounds to form the conjugated system, typically under basic conditions and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
The major products formed from these reactions include various ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one: can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with different structural properties and applications.
Chimassorb® light stabilizer: Utilized in polymer stabilization with distinct chemical behavior.
These comparisons highlight the unique structural features and applications of This compound , distinguishing it from other compounds in its class.
Properties
IUPAC Name |
(2Z)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-phenyl-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO/c1-27(2)21-17-15-19(16-18-21)9-8-14-24-25(20-10-4-3-5-11-20)22-12-6-7-13-23(22)26(24)28/h3-18,25H,1-2H3/b9-8+,24-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSQVUXXAKNLCN-FVVWHFPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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